
3-(3,5-Dimethylcyclohexyl)aniline
Description
3-(3,5-Dimethylcyclohexyl)aniline is an aromatic amine featuring a cyclohexyl substituent with methyl groups at the 3- and 5-positions, attached to the aniline ring. The cyclohexyl group likely enhances steric bulk and lipophilicity compared to simpler alkyl or halogenated anilines, influencing solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(3,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-5,9-11,13H,6-8,15H2,1-2H3 |
InChI Key |
RRTVZKKSMHTBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Dehydrogenation of 3,5-Dimethylcyclohexenone Oxime
One established method involves catalytic dehydrogenation of 3,5-dimethylcyclohexenone oxime in the gas phase using noble metal catalysts supported on carriers such as carbon, silica (SiO₂), alumina (Al₂O₃), or zeolites. The noble metals typically include palladium or platinum in concentrations ranging from 0.05 to 10 wt% relative to the carrier, with preferred ranges around 0.3 to 2.5 wt%.
- The oxime is passed over the catalyst at elevated temperatures, facilitating its conversion to 3,5-dimethylaniline.
- This process avoids the use of aromatic precursors and is independent of symmetrically substituted m-xylenol, which is traditionally used but is less pure and derived from coal tar.
- The reaction conditions are optimized to minimize by-products and environmental impact, although some formation of alkali metal salts may occur if saponification steps are involved in alternative routes.
This method is noted for its industrial relevance in dye intermediate production and offers a cleaner, more direct route to the aniline derivative.
Catalytic Dehydrogenation of 3,5-Dimethyl-2-cyclohexenonazine
Another method uses 3,5-dimethyl-2-cyclohexenonazine as a precursor, which is heated in an inert solvent with a supported noble metal catalyst (e.g., palladium on UM 45 support) at temperatures between 150 °C and 350 °C and pressures from 0.001 to 100 bar.
- The azine is dissolved in ethers containing aliphatic radicals and added dropwise to the heated catalyst suspension.
- The process yields 3,5-dimethylaniline free of isomers, a significant advantage over other methods.
- The catalyst loading ranges from 0.1 to 40% by weight relative to the solvent, with 1 to 30% preferred.
- Stirring or boiling ensures thorough mixing and optimal catalytic activity.
- The reaction typically proceeds for about 8 hours, with yields reaching approximately 90.9% of theoretical.
- By-products such as di- and triarylamines and carbazoles form gradually but remain in the residue after distillation, allowing for product purification.
This method uses simple aliphatic building blocks, such as acetoacetic ester and acetaldehyde, to prepare the azine precursor, enhancing the synthetic accessibility.
Comparative Data Table of Preparation Methods
Method | Key Reagents/Precursors | Catalyst & Support | Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Catalytic dehydrogenation of oxime | 3,5-Dimethylcyclohexenone oxime | Noble metals (Pd, Pt) on carbon, SiO₂, Al₂O₃ | Gas phase, elevated temp, gas flow | Not specified | Avoids aromatic precursors, cleaner process | Requires gas-phase setup |
Catalytic dehydrogenation of cyclohexenonazine | 3,5-Dimethyl-2-cyclohexenonazine | Pd-supported catalyst (UM 45) | 150–350 °C, 0.001–100 bar, inert solvent | ~90.9% | High purity product, no isomers | Catalyst deactivation over time |
Reductive amination (general aniline alkylation) | Aniline derivatives + aldehydes | Pd/C with ammonium formate | Room temp, 2-propanol/water solvent | High (up to 75% monoalkylation) | Mild conditions, efficient N-alkylation | Not direct for cyclohexyl aniline synthesis |
Process Considerations and Catalyst Management
- Catalyst activity decreases over time due to by-product formation; regeneration or replacement is necessary.
- Thorough stirring or boiling is essential to maintain homogeneous reaction conditions and maximize catalyst efficiency.
- Purification involves distillation and treatment of residues with activated charcoal to remove impurities.
- Pressure and temperature control are critical to avoid side reactions and ensure high selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can convert nitro derivatives back to amines. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used .
-
Substitution: : Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the aromatic ring of this compound .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc, tin, iron, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(3,5-Dimethylcyclohexyl)aniline has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties .
-
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent effects on key properties of 3-(3,5-Dimethylcyclohexyl)aniline and related compounds:
Physicochemical Properties
- Lipophilicity and Solubility: The 3,5-dimethylcyclohexyl group in the target compound likely increases hydrophobicity compared to halogenated analogs like 3,5-dichloroaniline (logP ~2.5–3.0) . This property may enhance membrane permeability in biological systems but reduce aqueous solubility. Fluorinated analogs (e.g., 3,5-bis(trifluoromethyl)aniline) exhibit even higher lipophilicity (logP ~4.0) due to fluorine’s electron-withdrawing effects, making them suitable for organocatalysis .
- Thermal Stability: Cyclohexyl-containing compounds (e.g., 3,3,5-trimethylcyclohexanol) show moderate thermal stability (boiling point ~200–250°C) , suggesting similar behavior for this compound.
Biological Activity
3-(3,5-Dimethylcyclohexyl)aniline is an organic compound with significant potential in various biological applications. It is characterized by its unique structural features, which include a dimethylcyclohexyl group attached to an aniline moiety. This compound is being investigated for its biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₄H₂₁N
- Molecular Weight : 203.32 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1CC(CC(C1)C2=CC(=CC=C2)N)C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to the modulation of various biological pathways:
- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis or blocking cell cycle progression.
Antimicrobial Studies
A study conducted on various aniline derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
64 | Escherichia coli | |
16 | Pseudomonas aeruginosa |
These results indicate that the compound has potential as a lead structure for developing new antimicrobial agents.
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound was found to reduce cell viability significantly at concentrations above 10 µM.
- Cell Viability Assay Results :
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The reduction in cell viability suggests that the compound may induce cytotoxic effects in cancer cells.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies:
- Acute Toxicity : In animal models, acute toxicity studies indicated a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg body weight.
- Skin Sensitization : The compound was found to be a skin sensitizer in Local Lymph Node Assays (EC3 value = 22%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.